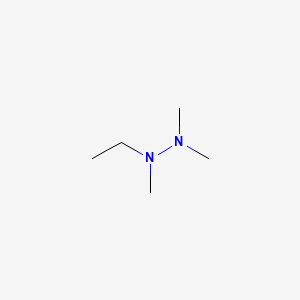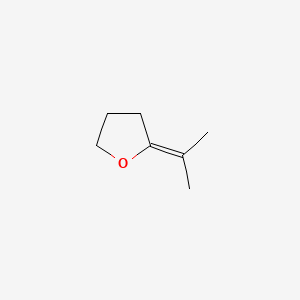
2-Isopropylidenetetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylidenetetrahydrofuran is an organic compound with the molecular formula C7H12O It is a derivative of tetrahydrofuran, featuring an isopropylidene group attached to the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylidenetetrahydrofuran typically involves the reaction of tetrahydrofuran with isopropylidene precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the isopropylidene group on the tetrahydrofuran ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylidenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Isopropylidenetetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Isopropylidenetetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A parent compound with a simpler structure.
2-Methyl-4,5-dihydrofuran: Another derivative with different substituents on the furan ring.
Uniqueness: 2-Isopropylidenetetrahydrofuran is unique due to its specific isopropylidene substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
38614-14-1 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-propan-2-ylideneoxolane |
InChI |
InChI=1S/C7H12O/c1-6(2)7-4-3-5-8-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
UZXWDKGGOMPAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


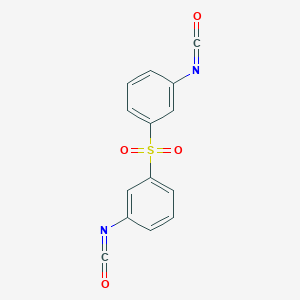
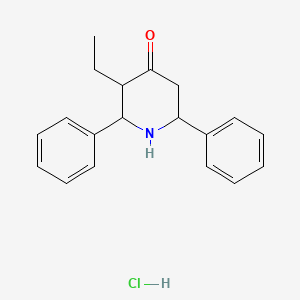
![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
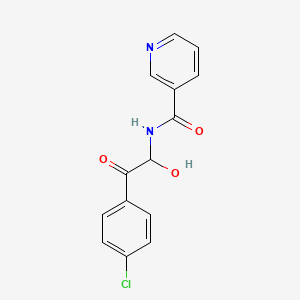
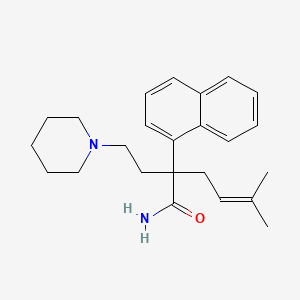
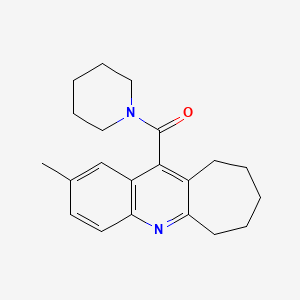
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
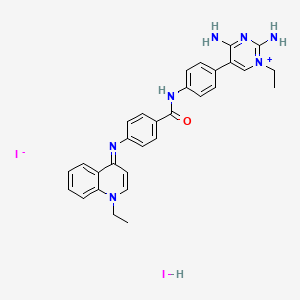
![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
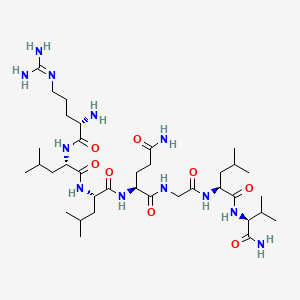
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
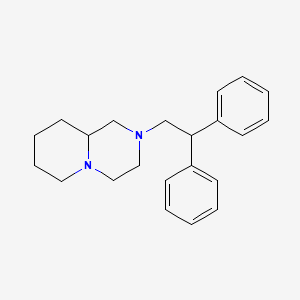
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
